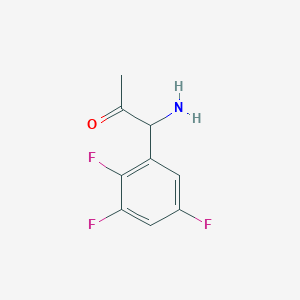

1-Amino-1-(2,3,5-trifluorophenyl)acetone

Description

1-Amino-1-(2,3,5-trifluorophenyl)acetone is a fluorinated aromatic compound characterized by a ketone backbone substituted with an amino group and a 2,3,5-trifluorophenyl moiety. This structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of both the amino and carbonyl functional groups. For instance, fluorinated aromatic intermediates are frequently utilized in pharmaceutical chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .

Properties

Molecular Formula |

C9H8F3NO |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

1-amino-1-(2,3,5-trifluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H8F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-3,9H,13H2,1H3 |

InChI Key |

XDTDDZZDFRGPSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC(=C1)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(2,3,5-trifluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trifluorobenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize advanced technologies and equipment to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

1-Amino-1-(2,3,5-trifluorophenyl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1-Amino-1-(2,3,5-trifluorophenyl)acetone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluorophenyl group makes it valuable in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,3,5-trifluorophenyl)acetone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amino group may also participate in hydrogen bonding and other interactions that influence the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 1-Amino-1-(2,3,5-trifluorophenyl)acetone: Features a trifluorophenyl group (electron-withdrawing), an amino group (basic/nucleophilic), and a ketone (electrophilic). This combination may enhance stability and modulate interactions with biological targets.

- R,S-1N-[(2,5-dimethylphenoxy)ethyl]amino-2-propanol (): Contains a dimethylphenoxy group (electron-donating methyl substituents) and a secondary alcohol. The absence of fluorine reduces lipophilicity and metabolic resistance compared to the trifluorophenyl analog.

- N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzo-thiophene-2-carboxamide () : Shares the 2,3,5-trifluorophenyl group but incorporates a benzothiophene-carboxamide scaffold. The fluorine atoms likely enhance target binding and pharmacokinetic properties in antiparasitic applications .

Data Tables

Table 2: Physicochemical Properties (General Trends)

| Property | Trifluorophenyl Analogs | Methyl-Substituted Analogs |

|---|---|---|

| Lipophilicity (logP) | Higher (fluorine increases logP) | Lower (methyl groups less lipophilic) |

| Metabolic Stability | Enhanced (C-F bonds resist oxidation) | Reduced (C-H bonds more reactive) |

| Electronic Effects | Electron-withdrawing (deactivates ring) | Electron-donating (activates ring) |

Research Findings and Implications

- Fluorine’s Role: The 2,3,5-trifluorophenyl group in ’s compound demonstrates improved therapeutic efficacy, suggesting that 1-Amino-1-(2,3,5-trifluorophenyl)acetone could similarly benefit drug design by enhancing target affinity and durability .

- Synthetic Challenges: Fluorinated phenols may require modified alkylation protocols compared to methylated analogs, as seen in ’s reliance on prolonged reflux and strong bases .

- Knowledge Gaps: Direct pharmacological data for 1-Amino-1-(2,3,5-trifluorophenyl)acetone remain scarce, highlighting the need for targeted studies on its reactivity, stability, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.